molecular formula C9H7BrN2 B1273732 1-(2-Bromophenyl)-1H-pyrazole CAS No. 87488-84-4

1-(2-Bromophenyl)-1H-pyrazole

Cat. No. B1273732
CAS RN: 87488-84-4
M. Wt: 223.07 g/mol
InChI Key: QNDJHGODPWAKAO-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of a bromine atom on the phenyl ring at the 2-position indicates that this compound could be a key intermediate or a final product in various chemical syntheses and may possess interesting biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of bromophenyl pyrazole derivatives, the introduction of the bromine atom can be achieved through various bromination methods, either before or after the formation of the pyrazole ring. For example, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is described, where the bromine atom is introduced into the pyrazole ring .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For instance, the structure of a related compound, diethyl [(2-bromoanilino)(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate, was confirmed by X-ray diffraction, showing the pyrazole ring forming a dihedral angle with the bromophenyl ring . Similarly, the molecular structure and vibrational frequencies of other bromophenyl pyrazole derivatives have been investigated using computational methods and compared with experimental data .

Chemical Reactions Analysis

Bromophenyl pyrazole derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom, which can undergo nucleophilic substitution reactions. For instance, the compound 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, demonstrating the versatility of pyrazole derivatives in synthetic chemistry . Additionally, the electro-catalyzed transformation of pyrazole derivatives to pyrano[2,3-c]pyrazole derivatives has been reported, showcasing the reactivity of the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl pyrazole derivatives can be influenced by the substituents on the pyrazole ring and the nature of the halogen atom. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing of these compounds . The electronic properties, such as HOMO and LUMO energies, can be determined through computational studies, which also provide insights into the charge transfer within the molecule . The presence of the bromine atom can also enhance the molecule's ability to participate in halogen bonding, which can affect its reactivity and interaction with biological targets.

Scientific Research Applications

Antiproliferative Agents in Cancer Research

1-(2-Bromophenyl)-1H-pyrazole derivatives have shown promise in cancer research, particularly in the development of antiproliferative agents. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, demonstrating cytotoxic effects against breast cancer and leukemic cells. These compounds, particularly 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, induced cell death by activating apoptosis in cancer cells, suggesting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Cytotoxic Activity Against Tumor Cell Lines

Srour et al. (2018) explored the cytotoxic activity of 1,3,4-trisubstituted pyrazole derivatives against various human cancer cell lines. These derivatives, synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, exhibited significant activity against cell lines such as hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. One compound, in particular, showed potent activity and no cytotoxic activity on normal human cell lines, indicating its potential as an anti-cancer agent (Srour et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of pyrazolo[5,1-a]isoquinolines and 8-methylenepyrazolo[5,1-a]isoindoles, as described by Fan et al. (2015), involves the use of 1-(2-bromophenyl)-1H-pyrazoles. This method, involving palladium-catalyzed coupling and hydroamination reactions, is significant in the synthesis of complex heterocyclic compounds that may have various applications in medicinal chemistry (Fan et al., 2015).

Spectral Characterization and Fluorescent Assessment

Pyrazoline derivatives, such as those involving 1-(2-bromophenyl)-1H-pyrazole, have been studied for their spectral characterization and fluorescence. Ibrahim et al. (2016) synthesized and characterized new pyrazoline derivatives, investigating their fluorescence properties in various solvents. This research contributes to the understanding of the spectroscopic properties of pyrazoline derivatives, which can have implications in material science and photonics (Ibrahim et al., 2016).

Computational and Molecular Structure Studies

Tamer et al. (2016) conducted a combined experimental and DFT approach to study the molecular structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. Their research included X-ray diffraction, spectroscopic analyses, and theoretical calculations, providing insights into the stability and electronic properties of the compound. Such studies are crucial in the development of materials with potential applications in nonlinear optics (Tamer et al., 2016).

Future Directions

The future directions for the study of “1-(2-Bromophenyl)-1H-pyrazole” and related compounds are promising. For instance, dual-target tubulin inhibitors are regarded as a promising approach to overcome limitations and improve therapeutic efficacy . Furthermore, the discovery of a dual tubulin and neuropilin-1 (NRP1) inhibitor with potent in vivo anti-tumor activity via pharmacophore-based docking screening, structure optimization, and biological evaluation is a significant development .

properties

IUPAC Name

1-(2-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDJHGODPWAKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383668
Record name 1-(2-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-1H-pyrazole

CAS RN

87488-84-4
Record name 1-(2-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Das, I Ghosh, B König - scholar.archive.org
Solvents and reagents were obtained from commercial sources and used without further purification. Spectroscopic grade DMF and DMSO were dried with 3 Å molecular sieves …
Number of citations: 0 scholar.archive.org
C Li, SK Mellerup, X Wang, S Wang - Organometallics, 2018 - ACS Publications
A new family of unsymmetrical, N,C-chelate organoboron compounds B(ppz)(Mes)Ar have been synthesized and found to undergo a rare, regioselective two-stage photoisomerization, …
Number of citations: 11 pubs.acs.org
S Wanniarachchi, BJ Liddle, SV Lindeman… - Journal of …, 2011 - Elsevier
A series of six carbonylrhodium(I) complexes of three new and three previously reported di(2-3R-pyrazolyl)-pZ/X-aryl)amido pincer ligands, ( R ZX)Rh(CO), (R is the substituent at the 3-…
Number of citations: 21 www.sciencedirect.com
JS Hewage - 2015 - search.proquest.com
Historically, the study of mixed valence complexes has been critical for advancing our understanding of electron transfer processes in biological and abiological systems. The recent use …
Number of citations: 4 search.proquest.com
A Maity - 2014 - search.proquest.com
Generation of metal–carbon s-bonded complexes is a central challenge to organometallic chemistry. Metal-carbon s-bonded compounds find applications in catalysis, luminescence, …
Number of citations: 3 search.proquest.com
C Li - 2019 - search.proquest.com
The works described herein are broadly concerned with exploring the characteristic reactivities and properties of four-coordinated organoboron systems, to fully understand and …
Number of citations: 2 search.proquest.com
A Das - 2019 - epub.uni-regensburg.de
This thesis reports new methods using both reductive and oxidative quenching cycles in photoredox catalysis for organic synthesis aiming at the synthesis of quinoline and ullazine …
Number of citations: 5 epub.uni-regensburg.de

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